molecular formula C6H2Cl2FNO4S B2578803 5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride CAS No. 1394083-83-0

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride

Cat. No.: B2578803
CAS No.: 1394083-83-0
M. Wt: 274.04
InChI Key: CAYHXIQWBSUACG-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is an aromatic compound with the molecular formula C6H2ClFNO4S It is characterized by the presence of chloro, fluoro, nitro, and sulfonyl chloride functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride typically involves multiple steps:

    Halogenation: The chloro and fluoro substituents can be introduced via halogenation reactions. For instance, chlorination can be performed using chlorine gas in the presence of a catalyst like iron(III) chloride.

    Sulfonylation: The sulfonyl chloride group can be introduced by reacting the intermediate compound with chlorosulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically under basic conditions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

Scientific Research Applications

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluoro-2-nitrobenzene-1-sulfonyl chloride
  • 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride

Uniqueness

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The combination of chloro, fluoro, nitro, and sulfonyl chloride groups makes it a versatile intermediate for various chemical syntheses.

Properties

IUPAC Name

5-chloro-4-fluoro-2-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO4S/c7-3-1-6(15(8,13)14)5(10(11)12)2-4(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYHXIQWBSUACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar fashion using route 3a general procedure 10, SOCl2 (2.8 ml, 28.8 mmol) in water (15 ml), CuCl (26 mg, 0.26 mmol), 5-chloro-4-fluoro-2-nitroaniline (1 g, 5.2 mmol), NaNO2 (522 mg, 7.5 mmol) and conc. HCl (10 ml) gave the title compound (1.5 g) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
522 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
CuCl
Quantity
26 mg
Type
catalyst
Reaction Step Seven

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